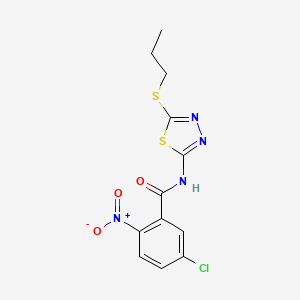

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound. It is characterized by the presence of a chlorobenzamide core linked to a thiadiazole ring via a propylthio group. The compound’s structure indicates potential for various chemical and biological applications, making it an interesting subject for research in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route might involve:

Formation of the 5-chloro-2-nitrobenzoyl chloride

Reactants: : 5-chloro-2-nitrobenzoic acid with thionyl chloride.

Conditions: : Anhydrous conditions, reflux in an inert atmosphere.

Outcome: : Formation of 5-chloro-2-nitrobenzoyl chloride.

Synthesis of the propylthio-1,3,4-thiadiazole

Reactants: : A thioamide and a propylating agent under acidic conditions.

Outcome: : Formation of the 5-(propylthio)-1,3,4-thiadiazole.

Coupling Reaction

Reactants: : 5-chloro-2-nitrobenzoyl chloride with 5-(propylthio)-1,3,4-thiadiazole.

Conditions: : Basic or neutral conditions to avoid unwanted side reactions.

Outcome: : Formation of this compound.

Industrial Production Methods

Industrial production may employ similar reaction sequences, but scaled-up processes with optimized yields, and involving robust purification techniques like crystallization, distillation, or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation

The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction

The nitro group can be reduced to an amino group.

Reagents: : Tin(II) chloride, hydrogen gas over palladium.

Substitution

The chlorine atom on the benzene ring can be substituted by nucleophiles.

Reagents: : Sodium methoxide, thiol compounds.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing Agents: : Tin(II) chloride, hydrogen with palladium catalyst.

Nucleophiles: : Sodium methoxide, thiol compounds.

Major Products

Sulfoxides or sulfones: : From oxidation of the thiadiazole ring.

Amino derivatives: : From reduction of the nitro group.

Substituted derivatives: : From nucleophilic substitution of the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles, including 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. Specifically, the presence of the nitro group enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic functions .

Anticancer Properties

Thiadiazole derivatives are being investigated for their anticancer activities. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Agricultural Science

Pesticidal Applications

The compound has shown promise as a pesticide due to its ability to disrupt the growth of various pests. Its efficacy against specific insect species makes it a candidate for development into a novel pesticide formulation. Research indicates that the incorporation of thiadiazole structures can enhance bioactivity against agricultural pests while potentially reducing toxicity to non-target organisms .

Herbicide Development

In addition to its insecticidal properties, this compound is being explored for its herbicidal potential. Studies have suggested that compounds with similar structures can inhibit plant growth by interfering with key biochemical pathways. This property could be harnessed to develop new herbicides that are effective against resistant weed species .

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Research is ongoing into its use as a functional additive in polymers, which could improve thermal stability and mechanical strength. Such applications are particularly relevant in industries where material performance under stress is critical .

Case Studies

Wirkmechanismus

Molecular Targets and Pathways

Biological Activity: : Its nitro and thiadiazole moieties can interact with enzymes, disrupting their function.

Pathway Interference: : The compound can inhibit key cellular pathways, such as DNA synthesis or repair mechanisms, leading to cell death, particularly in microbial or cancer cells.

Vergleich Mit ähnlichen Verbindungen

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functionalities. Similar compounds include:

5-chloro-2-nitrobenzoic acid: : Lacks the thiadiazole ring and propylthio group.

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the nitro group and chlorine substitution.

2-nitrobenzamide derivatives: : May have different substituents on the benzene ring.

What do you think? Enough chemistry for today or want to dive deeper?

Biologische Aktivität

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that integrates a chlorobenzamide core with a propylthio-substituted thiadiazole moiety. This unique structure suggests potential for various biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes available research findings on the biological activity of this compound, including data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide. Its molecular formula is C12H11ClN4O3S2, and it possesses several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 308.85 g/mol |

| CAS Number | 393568-41-7 |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity Overview

Research indicates that compounds containing the thiadiazole ring exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of nitro and chloro groups further enhances these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of thiadiazole derivatives. For instance, a related study found that derivatives with similar structures demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains .

Case Study: Antimicrobial Efficacy

A comparative analysis was conducted to assess the Minimum Inhibitory Concentration (MIC) of various thiadiazole derivatives against selected bacterial strains. Results indicated that compounds with similar structural features to this compound exhibited MIC values ranging from 0.5 to 8 µg/mL against S. aureus.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-chloro-2-nitro-N-(...) | 1.0 | Staphylococcus aureus |

| Related Thiadiazole Derivative | 0.5 | Bacillus subtilis |

Cytotoxic Activity

Cytotoxicity assays have shown that compounds featuring thiadiazole rings can inhibit cell proliferation in various cancer cell lines. A study utilizing Vero cells (African green monkey kidney cells) demonstrated that certain thiadiazole derivatives had IC50 values indicating significant cytotoxic effects .

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in related studies:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 5-chloro-2-nitro-N-(...) | 15.0 | Vero Cells |

| Thiadiazole Derivative A | 10.0 | HeLa Cells |

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often linked to their structural features. The incorporation of electron-withdrawing groups like nitro and chloro enhances their interaction with biological targets, increasing potency.

Key Findings:

- Substituent Effects : The presence of halogen atoms (e.g., chlorine) at specific positions on the benzene ring has been correlated with increased antimicrobial activity.

- Thiadiazole Ring : The nitrogen and sulfur atoms in the thiadiazole ring facilitate interactions with biomolecules, enhancing permeability and bioactivity .

Eigenschaften

IUPAC Name |

5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNVARPZVPMQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.